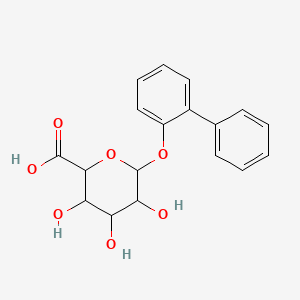

o-Phenylphenol glucuronide

Description

Contextualization of o-Phenylphenol Glucuronide as a Phase II Metabolite

The metabolism of xenobiotics like o-phenylphenol typically occurs in two phases. Phase I reactions introduce or expose functional groups on the parent compound, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. mhmedical.com this compound is a classic example of a Phase II metabolite. regulations.govntu.edu.sg Following the initial metabolic processes, which may involve hydroxylation, OPP is conjugated with glucuronic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgjove.com The resulting this compound is a more polar and water-soluble compound compared to its parent, OPP. wikipedia.orghmdb.ca

Significance of Glucuronidation in Endogenous and Exogenous Compound Metabolism

Glucuronidation is arguably the most important Phase II biotransformation pathway in mammals for a vast array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. uef.fiwikipedia.orgjove.com This process plays a crucial role in detoxification by converting lipophilic compounds, which can readily cross cell membranes and accumulate in tissues, into hydrophilic conjugates. mhmedical.com The increased water solubility of glucuronides facilitates their elimination from the body, primarily through urine and, to a lesser extent, bile. wikipedia.org

The addition of the glucuronic acid moiety, derived from D-glucose, to a substrate is mediated by UGT enzymes. jove.com These enzymes are present in various tissues, with the highest concentrations found in the liver. wikipedia.org The diversity of UGTs allows for the conjugation of a wide range of chemical structures containing hydroxyl, carboxyl, amine, or thiol groups. uef.fi While generally considered a detoxification pathway, some glucuronide conjugates can be biologically active. nih.gov

Role of this compound in Parent Compound Disposition

The formation of this compound is a key determinant in the disposition and clearance of the parent compound, o-phenylphenol. regulations.govnih.gov Studies in various species, including humans, rats, and mice, have demonstrated that after exposure to OPP, a significant portion is metabolized to its glucuronide conjugate, which is then excreted in the urine. nih.gov

The extent of glucuronidation versus other metabolic pathways, such as sulfation, can vary depending on the species and the dose of OPP. nih.goveuropa.eu For instance, at lower doses of OPP, sulfation may be the predominant metabolic route in some species, while at higher doses, the formation of this compound becomes more prominent, suggesting a potential saturation of the sulfation pathway. nih.govepa.gov The rapid conversion to and excretion of this compound effectively reduces the systemic exposure to the parent compound. nih.gov

Research Findings on o-Phenylphenol Metabolism

The metabolism of o-phenylphenol (OPP) has been the subject of numerous studies to understand its biotransformation and excretion. A comparative study on the metabolism of OPP in male B6C3F1 mice, male and female F344 rats, and male human volunteers revealed that OPP is well-absorbed and rapidly eliminated in all three species, primarily through urine. nih.gov

Key findings from this research include:

Glucuronidation as a Metabolic Pathway: o-Phenylphenol-glucuronide was identified as a urinary metabolite in all species studied. nih.gov

Species and Dose-Dependent Differences: The extent of glucuronidation varied. In low-dose groups, OPP-glucuronide accounted for 29% of the total urinary metabolites in mice, 7% in rats, and 4% in human volunteers. nih.gov

Saturation of Sulfation: At higher doses in mice, a shift in metabolism was observed, indicating that the sulfation pathway for OPP conjugation becomes saturated. This leads to an increased reliance on other metabolic routes, including glucuronidation. nih.gov

Other Metabolites: Besides the glucuronide conjugate, sulfation of OPP was a major metabolic pathway at low doses. nih.gov Additionally, conjugates of 2-phenylhydroquinone (PHQ) were found in all three species. nih.gov

The table below summarizes the percentage of major urinary metabolites of o-phenylphenol in different species at low doses.

| Metabolite | Mouse (%) | Rat (%) | Human (%) |

| o-Phenylphenol-glucuronide | 29 | 7 | 4 |

| o-Phenylphenol-sulfate | 57 | 82 | 69 |

| 2-Phenylhydroquinone conjugates | 12 | 5 | 15 |

Data sourced from a comparative metabolism study of ortho-phenylphenol. nih.gov

Further investigations into the metabolism of the sodium salt of o-phenylphenol in rats showed that male rats excreted 1.8 times more o-phenylphenol-glucuronide than female rats. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-(2-phenylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23) |

InChI Key |

AKSKFIDXFDAABG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Metabolic Pathways and in Vivo Biotransformation of O Phenylphenol to Its Glucuronide Conjugate

Overview of o-Phenylphenol Metabolism: Glucuronidation and Competing Pathways

The metabolism of o-phenylphenol involves several key pathways that work to increase its water solubility and facilitate its elimination. These pathways include glucuronide conjugation, sulfation, and oxidative metabolism.

Glucuronide Conjugation as a Major Phase II Pathway

Glucuronidation represents a major Phase II metabolic pathway for o-phenylphenol. This reaction involves the covalent linkage of glucuronic acid, derived from the cofactor UDP-glucuronic acid, to the hydroxyl group of OPP. The resulting o-phenylphenol glucuronide is a more polar and water-soluble compound, which can be more readily excreted in urine and bile. In humans, o-phenylphenol is metabolized into its O-glucuronide conjugate, which has been detected in urine. researchgate.netnih.gov Similarly, in rats, o-phenylphenol-glucuronide is one of the main urinary metabolites.

Concomitant Sulfation and Oxidative Metabolism to Phenylhydroquinone (B131500) (PHQ) and Phenylbenzoquinone (PBQ)

While glucuronidation is a significant pathway, it is not the sole metabolic fate of o-phenylphenol. It competes with other biotransformation processes, notably sulfation and oxidative metabolism.

Sulfation: This is another important Phase II conjugation reaction where a sulfonate group is added to the hydroxyl group of OPP. In some species and at certain doses, sulfation can be the predominant metabolic pathway. For instance, at low doses in mice, rats, and humans, sulfation of OPP is the major metabolic route. nih.gov However, this pathway can become saturated at higher doses, leading to a shift towards other metabolic pathways like glucuronidation. nih.gov

Oxidative Metabolism: o-Phenylphenol can also undergo Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes. This process leads to the formation of hydroxylated metabolites, most notably phenylhydroquinone (PHQ). nih.govnih.gov PHQ is a major metabolite that can be further oxidized to phenylbenzoquinone (PBQ). nih.govnih.gov Both PHQ and PBQ are considered reactive metabolites. Following their formation, these oxidative metabolites can also undergo conjugation reactions, including glucuronidation. For example, the glucuronide conjugate of PHQ has been identified as a main product in the bladder of rats fed OPP. nih.gov

The relative contribution of each of these pathways can vary depending on factors such as species and dose.

| Species | This compound (% of urinary metabolites) | o-Phenylphenol Sulfate (B86663) (% of urinary metabolites) | Phenylhydroquinone Conjugates (% of urinary metabolites) |

| Mouse (low dose) | 29% | 57% | 12% |

| Rat (low dose) | 7% | 82% | 5% |

| Human (low dose) | 4% | 69% | 15% |

This table presents the approximate percentage of major urinary metabolites of o-phenylphenol at low doses in different species, based on available research data. nih.gov

Enzymatic Systems Facilitating o-Phenylphenol Glucuronidation

The process of glucuronidation is catalyzed by a specific family of enzymes that require a key cofactor to function.

Role of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs)

The enzymatic conjugation of o-phenylphenol with glucuronic acid is catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.orgnih.gov These microsomal enzymes are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov UGTs facilitate the transfer of a glucuronic acid moiety from a high-energy donor molecule to the substrate, in this case, o-phenylphenol. wikipedia.org This reaction significantly increases the hydrophilicity of the compound, preparing it for excretion. nih.gov

The UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism. nih.gov The glucuronidation of phenolic compounds, such as o-phenylphenol, is primarily carried out by isoforms belonging to the UGT1A subfamily. nih.gov While the specific UGT1A isoform(s) responsible for o-phenylphenol glucuronidation have not been definitively identified in all studies, isoforms such as UGT1A1, UGT1A3, and UGT1A7-1A10 are known to be involved in the O-glucuronidation of various phenolics. nih.gov There is often a significant overlap in the substrate specificity of these UGT1A isoforms. nih.gov UGT1A1 and UGT1A9 are the most abundantly expressed UGT1A isoforms in the liver. nih.gov

The glucuronidation reaction catalyzed by UGTs is entirely dependent on the availability of the activated form of glucuronic acid, which is Uridine-5'-diphosphoglucuronic acid (UDPGA). wikipedia.orgnih.gov UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the o-phenylphenol molecule. nih.govwikipedia.org This essential cofactor is synthesized from UDP-glucose. wikipedia.org The UGT enzyme binds first to UDPGA, followed by the binding of the aglycone substrate (o-phenylphenol). nih.gov The transfer of glucuronic acid from UDPGA to o-phenylphenol results in the formation of this compound and UDP. The availability of UDPGA within the cell can be a rate-limiting factor for the glucuronidation process.

Microsomal Enzyme Systems in Hepatic and Extrahepatic Tissues

The metabolism of o-phenylphenol is initiated by Phase I enzymes, primarily the microsomal cytochrome P450 system, which catalyzes the hydroxylation of OPP to form metabolites such as 2-phenylhydroquinone (PHQ). Subsequently, these metabolites, along with the parent compound, undergo Phase II conjugation reactions. Glucuronidation, a key Phase II pathway, is catalyzed by UDP-glucuronyltransferases (UGTs), which are also located in the microsomes of various tissues.

While the liver is the primary site of OPP metabolism, extrahepatic tissues also contribute to its biotransformation. For instance, the kidneys are capable of both glucuronide and sulfate conjugation nih.gov. Studies in rats have shown that renal metabolism can account for a significant portion of the endogenously formed conjugates of phenolic compounds excreted in the urine nih.gov. The activity of these microsomal enzyme systems can be influenced by various factors, including the specific tissue and the presence of enzyme inhibitors nih.govnih.gov.

Species-Specific Metabolic Profiles and Glucuronide Formation

The formation of this compound exhibits considerable variation across different mammalian species. These differences are evident in the primary metabolic pathways utilized and the relative proportions of different conjugates produced.

Comparative studies have revealed distinct species-specific patterns in OPP metabolism. In mice, rats, and humans, both sulfation and glucuronidation are important conjugation pathways nih.govsigmaaldrich.com. At lower doses, sulfation appears to be the predominant pathway in all three species nih.govsigmaaldrich.com. However, the proportion of this compound formed varies. For instance, following a low oral dose, OPP-glucuronide accounted for 29% of the total urinary metabolites in mice, 7% in rats, and 4% in human volunteers after dermal exposure nih.govsigmaaldrich.com.

While specific data on goats is not extensively detailed in the provided context, the general principle of species-specific metabolic differences in xenobiotic glucuronidation is well-established for other phenolic compounds nih.govsemanticscholar.org. These variations are often attributed to differences in the expression and activity of UGT enzyme isoforms among species.

The ratio of glucuronide to sulfate conjugates of o-phenylphenol is influenced by both species and the administered dose.

Interspecies Variation: At low doses, sulfation is the major metabolic pathway for OPP in male mice, male rats, and male human volunteers, accounting for 57%, 82%, and 69% of urinary radioactivity, respectively nih.govsigmaaldrich.com. In contrast, this compound represented a smaller fraction of the metabolites in these species under similar low-dose conditions nih.govsigmaaldrich.com.

Dose-Dependent Shifts: In mice, a dose-dependent shift in metabolism has been observed. As the dose of OPP increases, the sulfation pathway can become saturated, leading to a proportional increase in glucuronidation and the formation of other metabolites like phenylhydroquinone (PHQ) nih.govsigmaaldrich.com. This indicates that at higher exposure levels, glucuronidation plays an increasingly important role in the detoxification of OPP.

| Species | OPP-Sulfate (% of Urinary Metabolites) | OPP-Glucuronide (% of Urinary Metabolites) |

|---|---|---|

| Mouse (male) | 57% | 29% |

| Rat (male) | 82% | 7% |

| Human (male) | 69% | 4% |

Sex-related differences in the metabolism and excretion of o-phenylphenol and its conjugates have been documented, particularly in rats. In one study, male Fischer 344 rats excreted 1.8 times more o-phenylphenol-glucuronide than females who.int. This suggests that male rats have a higher capacity for glucuronidating OPP compared to their female counterparts.

Interestingly, for other phenolic compounds like p-nitrophenol, female rats have been shown to excrete more of the glucuronide conjugate in their urine than males, despite male rats having higher hepatic UGT activity towards this substrate sigmaaldrich.comsigmaaldrich.cn. This highlights that sex differences in xenobiotic metabolism can be compound-specific and may involve factors beyond hepatic enzyme activity, such as extrahepatic conjugation and biliary excretion sigmaaldrich.comsigmaaldrich.cn.

Metabolite Identification in Biological Matrices

The identification and quantification of this compound and other metabolites in biological matrices, primarily urine, are crucial for understanding the biotransformation and elimination of the parent compound.

Following exposure, o-phenylphenol is well-absorbed and rapidly eliminated, with the majority of the absorbed dose being recovered in the urine within 24 to 48 hours in mice, rats, and humans nih.govsigmaaldrich.com. The urinary metabolite profile consists mainly of conjugated forms of OPP and its hydroxylated metabolites, with very little to no free OPP being excreted nih.govsigmaaldrich.comfao.org.

The primary urinary metabolites are o-phenylphenol sulfate and this compound fao.org. In addition to these, conjugates of hydroxylated metabolites, such as 2-phenylhydroquinone (PHQ), are also present nih.govsigmaaldrich.com. A novel metabolite, the sulfate conjugate of 2,4'-dihydroxybiphenyl, has been identified in the urine of rats and humans nih.govsigmaaldrich.com. The relative amounts of these conjugates in the urine vary depending on the species and dose, as previously discussed.

| Metabolite | Mouse (% of Dose) | Rat (% of Dose) | Human (% of Dose) |

|---|---|---|---|

| OPP-Sulfate | ~48% | ~73% | ~68% |

| OPP-Glucuronide | ~24% | ~6% | ~4% |

| Conjugates of 2-phenylhydroquinone (PHQ) | 12% | 5% | 15% |

| Sulfate conjugate of 2,4'-dihydroxybiphenyl | Not Reported | 3% | 13% |

Note: Percentages are calculated based on the reported percentages of urinary radioactivity and total urinary recovery.

Identification of this compound in Bile

The excretion of xenobiotic metabolites can occur via urine or feces, with the latter often involving biliary excretion. The identification of metabolites in bile provides direct evidence of the hepato-biliary transport of these compounds. For o-phenylphenol, biliary excretion is a recognized route for its metabolites.

A study specifically investigating the biliary metabolites of OPP in male rats provided clear evidence for the presence of this compound. In this research, male rats were administered a high oral dose of o-phenylphenol (1000 mg/kg bw), and their bile was collected for a period of 6 hours. nih.gov Analysis of the collected bile identified the glucuronide conjugate of o-phenylphenol as one of the key metabolites. nih.gov This finding confirms that after its formation in the liver, this compound is transported into the bile for elimination.

Alongside the parent glucuronide, the study also identified the glucuronide conjugate of phenylhydroquinone in the bile. nih.gov This indicates that both OPP and its primary oxidative metabolite, PHQ, undergo glucuronidation in the liver, followed by biliary excretion. The presence of these glucuronides in bile highlights the importance of this pathway in the detoxification and clearance of o-phenylphenol in rats.

Table 2: Biliary Metabolites of o-Phenylphenol Identified in Male Rats

| Metabolite | Identified in Bile |

|---|---|

| This compound | Yes |

| Phenylhydroquinone Glucuronide | Yes |

| Phenylbenzoquinone | Yes |

| Glutathione conjugate of Phenylhydroquinone | Yes |

Findings from a study where male rats were orally administered 1000 mg/kg bw of o-phenylphenol. nih.gov

Enzymology and Molecular Mechanisms of O Phenylphenol Glucuronidation

Detailed Mechanism of UDP-Glucuronosyltransferase (UGT) Catalysis

Glucuronidation is a bi-substrate reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The process involves the transfer of a glucuronic acid moiety from the high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to the o-phenylphenol substrate. researchgate.net This conjugation renders the lipophilic o-phenylphenol into a more water-soluble and readily excretable compound. The catalytic mechanism employed by UGTs for O-glucuronidation is a direct displacement SN2-like reaction. researchgate.netresearchgate.net

The core of the UGT catalytic mechanism involves the activation of the o-phenylphenol molecule to facilitate a nucleophilic attack on the UDPGA co-substrate. nih.govoup.com For O-glucuronidation of phenolic substrates like o-phenylphenol, this process is facilitated by key amino acid residues within the enzyme's active site, specifically a catalytic dyad of histidine (His) and aspartic acid (Asp). nih.govnih.gov

The mechanism proceeds as follows:

Proton Abstraction: The catalytic histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of o-phenylphenol. researchgate.netnih.gov This deprotonation is stabilized by the nearby aspartic acid residue. nih.gov

Nucleophile Formation: The deprotonation of the hydroxyl group transforms it into a more potent nucleophilic oxyanion. researchgate.net

SN2 Attack: This newly formed nucleophile then executes a direct attack on the anomeric C1 carbon of the glucuronic acid moiety of the UDPGA molecule. researchgate.netnih.gov This concerted reaction leads to the cleavage of the bond between glucuronic acid and UDP.

This mechanism is essential to overcome the significant energy barrier that would be required for the formation of a positively charged oxonium ion if the proton were not first removed. nih.gov

A key stereochemical feature of the UGT-catalyzed reaction is the inversion of the anomeric configuration of the glucuronic acid. The donor molecule, UDPGA, contains glucuronic acid in the α-configuration. researchgate.netpharmacy180.com However, the nucleophilic attack by the o-phenylphenol substrate occurs from the opposite face of the C1 carbon, which is characteristic of an SN2 reaction.

This leads to an inversion of stereochemistry at the anomeric center, resulting in the formation of a glycosidic bond with a β-configuration. researchgate.netpharmacy180.com The final product is therefore an o-phenylphenol-β-D-glucuronide, also referred to as a β-D-glucosiduronic acid conjugate. pharmacy180.comtcchems.com This β-configuration is a hallmark of glucuronides formed by UGT enzymes. nih.gov

Substrate Specificity and Affinity of UGTs for o-Phenylphenol

The UGT superfamily comprises multiple families and subfamilies, with the UGT1A and UGT2B families being the most important for the metabolism of xenobiotics, including phenolic compounds. nih.govfrontiersin.org These enzymes exhibit broad but often overlapping substrate specificities. nih.govnih.gov

Phenolic compounds are a major class of substrates for UGT enzymes, particularly those in the UGT1A subfamily. nih.govnih.gov Isoforms such as UGT1A1, UGT1A6, and UGT1A9 are well-known for their activity towards a wide range of phenols. nih.govnih.gov UGT1A6, for instance, shows a preference for small, planar phenolic molecules. nih.gov The ability of UGTs to metabolize such a diverse array of phenolic structures is a critical component of detoxification. nih.govresearchgate.net When both phenolic and alcoholic hydroxyl groups are present in a substrate, glucuronidation preferentially occurs at the more acidic phenolic group. researchgate.net

| UGT Isoform | Primary Location | Examples of Phenolic Substrates |

|---|---|---|

| UGT1A1 | Liver, Intestine | Bilirubin (B190676), Estradiol, Simple Phenols, Flavonoids nih.govfrontiersin.org |

| UGT1A6 | Liver, Kidney | Simple Phenols (e.g., 1-Naphthol), Serotonin nih.gov |

| UGT1A9 | Liver, Kidney, Intestine | Mycophenolic Acid, Propofol, Flavonoids, 4-Substituted Phenols nih.govnih.gov |

| UGT2B7 | Liver and others | Morphine, Flavonols, Nonsteroidal Anti-inflammatory Drugs ingentaconnect.com |

The structure of the substrate, particularly the nature and position of substituents on the phenolic ring, can significantly influence its affinity for the UGT active site and the rate of glucuronidation. For o-phenylphenol, the bulky phenyl group at the ortho-position is a critical structural feature.

Research on various UGTs has shown that ortho-substitution can impact substrate binding and reaction kinetics. nih.gov The presence of an ortho-substituent is important for substrate binding in the catalytic site of some enzymes. nih.gov However, a large, bulky group like the phenyl ring in o-phenylphenol can also introduce steric hindrance. This steric crowding in the vicinity of the target hydroxyl group may affect the optimal positioning of the substrate within the UGT active site, potentially impacting binding affinity (Km) and/or the maximal reaction velocity (Vmax). nih.govbenthamdirect.com The synthesis of o-phenylphenol glucuronide has been noted as being challenging, in part due to this crowded chemical environment. nih.govbenthamdirect.comresearchgate.net

In Vitro Studies on this compound Synthesis

The study of o-phenylphenol glucuronidation in vitro is essential for identifying the specific UGT isoforms involved and for characterizing the kinetics of the reaction. Such studies typically utilize recombinant UGT enzymes or subcellular fractions like human liver microsomes. nih.gov

Chemical synthesis of o-phenylphenol-O-glucuronide has been successfully achieved to produce analytical standards for research. nih.govbenthamdirect.comresearchgate.net These syntheses have highlighted the chemical challenges posed by the sterically hindered phenolic group. nih.govbenthamdirect.com

For enzymatic studies, a common approach is to incubate o-phenylphenol with a panel of individual, recombinantly expressed human UGT isoforms to determine which enzymes are capable of its metabolism. bioivt.comcriver.com This "reaction phenotyping" allows for the precise identification of the key UGTs responsible for o-phenylphenol clearance. While specific kinetic data (Km and Vmax) for o-phenylphenol with individual UGTs are not detailed in the provided context, the methods for obtaining such data are well-established. nih.gov

| In Vitro System | Description | Purpose in Studying o-Phenylphenol Glucuronidation |

|---|---|---|

| Human Liver Microsomes (HLMs) | Subcellular fractions containing a mixture of UGT enzymes from the endoplasmic reticulum. nih.gov | To study the overall rate of glucuronidation in a physiologically relevant enzyme mixture. |

| Recombinant UGT Enzymes | Individual UGT isoforms expressed in cell lines (e.g., insect cells, HEK293). criver.comnih.gov | To identify which specific UGT isoforms are responsible for metabolizing o-phenylphenol (Reaction Phenotyping). bioivt.com |

| Chemical Synthesis | Laboratory synthesis of the glucuronide metabolite from chemical precursors. nih.govresearchgate.net | To produce pure this compound as an analytical reference standard for quantification and identification. |

Utilization of Human Liver Microsomes and Recombinant UGT Enzymes

Investigating the glucuronidation of o-phenylphenol relies heavily on in vitro systems that can replicate the metabolic environment of the liver, the primary site of this conjugation reaction. Human liver microsomes (HLMs) and specific recombinant UGT enzymes are the principal tools used for this purpose.

While HLMs provide a comprehensive view of hepatic metabolism, identifying the specific UGT isoforms responsible for o-phenylphenol glucuronidation requires the use of recombinant UGT enzymes. These are individual human UGT enzymes expressed in cell lines, which allows researchers to test the activity of each isoform against a specific substrate. bioivt.comyoutube.com Glucuronidation of phenolic compounds, such as o-phenylphenol, is primarily catalyzed by isoforms belonging to the UGT1A and UGT2B subfamilies. nih.govcriver.com Studies on structurally similar phenolic xenoestrogens have implicated several UGTs, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, as significant contributors to their metabolism. nih.govnih.gov By incubating o-phenylphenol with a panel of these recombinant enzymes, the relative contribution of each isoform to its glucuronidation can be determined. bioivt.com

Table 1: Major UGT Enzyme Subfamilies Involved in Phenolic Compound Glucuronidation

| UGT Superfamily | Subfamily | Key Hepatic Isoforms | Typical Substrates/Functions |

|---|---|---|---|

| UGT1 | UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | Catalyze the glucuronidation of a wide range of xenobiotics, including many phenolic compounds, as well as endogenous molecules like bilirubin. nih.gov |

| UGT2 | UGT2B | UGT2B7, UGT2B15, UGT2B17 | Metabolize endogenous substrates such as steroids and bile acids, in addition to various xenobiotics. UGT2B7 is frequently involved in drug metabolism. criver.com |

Optimization of Reaction Conditions for Glucuronide Synthesis (e.g., pH, Cofactor Concentration, Incubation Time)

To accurately characterize the kinetics of o-phenylphenol glucuronidation and to synthesize the glucuronide metabolite for use as an analytical standard, the in vitro reaction conditions must be carefully optimized. nih.gov Key parameters include pH, cofactor concentration, and incubation time, which are adjusted to ensure maximal and linear reaction rates.

pH: The pH of the incubation medium is a critical factor influencing both the activity of UGT enzymes and the stability of the substrate. UGT enzymes generally exhibit optimal activity at a physiological pH of approximately 7.4. researchgate.net Studies on the biological effects of o-phenylphenol have shown that pH can influence its activity and the behavior of its metabolites; higher alkalinity has been linked to increased carcinogenicity in the rat urinary bladder. nih.govnih.gov Therefore, maintaining a stable and optimal pH during in vitro synthesis is crucial for obtaining reliable kinetic data and ensuring the integrity of the reactants.

Cofactor Concentration: The reaction rate is highly dependent on the concentration of the sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov To determine the enzyme's intrinsic kinetic parameters (Vmax and Km), the UDPGA concentration should be saturating. Optimization experiments typically involve titrating the UDPGA concentration (e.g., from 0 to 10 mM) while keeping the substrate concentration fixed to find the concentration that no longer limits the reaction rate. researchgate.net Insufficient levels of UDPGA can become the rate-limiting step, leading to an underestimation of the enzyme's metabolic capacity. nih.gov

Incubation Time: The formation of this compound should be measured under conditions of initial velocity, where the rate of product formation is linear with time. researchgate.net To establish this linear range, incubations are typically carried out over a series of time points (e.g., from 0.5 to 30 minutes). researchgate.net Plotting product concentration against time allows for the identification of the period during which the reaction rate is constant. Subsequent kinetic experiments are then performed using an incubation time that falls within this linear phase to ensure the accurate determination of reaction velocity.

Table 2: Typical Optimized Parameters for In Vitro Glucuronidation Assays

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| pH | 7.4 | Mimics physiological conditions and is generally optimal for UGT enzyme activity. researchgate.net |

| Protein Concentration | 0.25 - 1.0 mg/mL | Must be optimized to ensure product formation is within the linear range of detection and linear with respect to protein concentration. |

| UDPGA Concentration | 2 - 5 mM | Should be at or above the saturating concentration to ensure it is not a rate-limiting factor in the reaction. researchgate.net |

| Incubation Time | 5 - 60 min | Chosen from within the linear range of product formation over time, as determined by preliminary time-course experiments. researchgate.net |

| Temperature | 37°C | Reflects physiological body temperature to ensure optimal enzyme function. researchgate.net |

Analytical Methodologies for the Characterization and Quantification of O Phenylphenol Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of o-phenylphenol glucuronide, providing the necessary separation from complex biological sample components and enabling sensitive detection.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the direct measurement of this compound in biological samples. nih.gov This technique avoids the need for hydrolysis of the conjugate back to the parent OPP, allowing for a more accurate assessment of the conjugated metabolite.

Sensitive, accurate, and robust LC-MS/MS methods have been developed and validated for the specific measurement of this compound in human urine. nih.gov These methods are crucial for monitoring human exposure to OPP. The validation of these methods typically assesses parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. For instance, a method developed for the simultaneous quantification of bisphenol A (BPA) and its glucuronide metabolite (BPA-G) demonstrated accuracies within ±8% of nominal concentrations and intra-day and total precisions (%RSD) of less than 10% for most analytes.

A common approach involves a "dilute-and-shoot" methodology, where urine samples are simply diluted before injection into the LC-MS/MS system. This minimizes sample preparation time and potential for analyte loss. Chromatographic separation is often achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as water and acetonitrile, both containing additives like formic acid to improve ionization efficiency.

The table below summarizes typical validation parameters for an LC-MS/MS method for this compound analysis in urine.

| Validation Parameter | Typical Performance |

| Linearity (R²) | >0.99 |

| Accuracy | 85-115% |

| Precision (RSD) | <15% |

| Recovery | 90-110% |

| Limit of Detection (LOD) | Sub-µg/L range |

| Limit of Quantification (LOQ) | Low µg/L range |

LC-MS/MS methods offer excellent sensitivity for the detection of this compound. The limits of detection (LOD) achieved by direct measurement methods can be in the sub-microgram per liter (sub-µg/L) level in urine. nih.gov This high sensitivity is essential for detecting low levels of exposure in the general population. For example, a developed method demonstrated the ability to detect o-phenylphenol sulfate (B86663) (OPP-S) and this compound (OPP-G) metabolites in urine at these low concentrations. nih.gov The quantification ranges for similar glucuronide compounds, such as BPA-G, have been established at 0.2–20 μg/L.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of o-phenylphenol and its metabolites. However, due to the non-volatile nature of this compound, direct analysis by GC-MS is not feasible. Instead, GC-MS is typically used to measure the total o-phenylphenol concentration after a hydrolysis step, which cleaves the glucuronide conjugate to release the free o-phenylphenol. This hydrolysis is often achieved through enzymatic treatment (e.g., with β-glucuronidase) or acid hydrolysis.

Following hydrolysis, the resulting o-phenylphenol is often derivatized to increase its volatility and improve its chromatographic properties. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of o-phenylphenol into a more volatile trimethylsilyl (B98337) (TMS) ether. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. While this indirect approach does not quantify the intact glucuronide, it provides a measure of the total exposure to o-phenylphenol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of synthesized analytical standards and for the characterization of metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. The synthesis of o-phenylphenol-O-glucuronide for use as an analytical standard has been achieved, and its structure confirmed by NMR. researchgate.net

¹H-NMR (Proton NMR) provides information about the number of different types of protons in a molecule and their chemical environments. In the ¹H-NMR spectrum of this compound, specific signals corresponding to the protons of the biphenyl (B1667301) moiety and the glucuronic acid moiety would be observed.

¹³C-NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound would show distinct signals for each carbon atom in the biphenyl and glucuronic acid structures.

| ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) |

| Data not publicly available | Data not publicly available |

The synthesis of o-phenylphenol-O-glucuronide has been reported, which is a critical step for obtaining the pure compound necessary for detailed NMR analysis and for its use as a reference standard in quantitative studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Confirmation of Glucuronidation Position and Stereochemistry (Beta-Linkage)

The structural elucidation of this compound (OPP-G) is critical for its accurate identification and quantification in biological matrices. The conjugation of glucuronic acid to the o-phenylphenol (OPP) aglycone occurs at the hydroxyl group located at the 2-position of the biphenyl structure. This specific position is confirmed by the standard chemical nomenclature for the compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-([1,1'-biphenyl]-2-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid sigmaaldrich.com. This nomenclature definitively indicates that the linkage is through the oxygen atom ("-oxy-") at the 2-position of the [1,1'-biphenyl] moiety.

Furthermore, the stereochemistry of the glycosidic bond is confirmed to be a beta-linkage (β-linkage). This is evident from synonyms used for analytical standards, such as "[1,1'-Biphenyl]-2-yl-d5 β-D-Glucopyranosiduronic Acid" for the deuterated form of the compound clearsynth.com. The designation "β-D" specifies the configuration of the anomeric carbon in the glucuronic acid moiety.

Confirmation of this structure is typically achieved through a combination of advanced analytical techniques. While mass spectrometry (MS) can confirm the mass of the conjugate and its fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocally determining the precise attachment site and the stereochemistry of the bond. Techniques such as 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HMBC, HSQC) provide detailed information about the connectivity of atoms and their spatial relationships, allowing for the complete structural assignment of the metabolite. The availability of synthesized and purified analytical standards of OPP-G is fundamental for the validation of these analytical methods.

Sample Preparation Strategies for this compound Analysis

Direct Analysis of Conjugated Metabolites

Modern analytical approaches increasingly favor the direct analysis of conjugated metabolites like this compound without prior hydrolysis. This strategy offers the advantage of specifically quantifying the glucuronide conjugate, distinguishing it from other metabolites such as o-phenylphenol sulfate (OPP-S).

A robust and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the specific measurement of OPP-G and OPP-S in human urine nih.gov. This direct method allows for the detection of these metabolites at the sub-microgram per liter level, providing high accuracy for biomonitoring studies nih.govresearchgate.net. The direct injection of processed samples into the LC-MS/MS system minimizes sample manipulation, reducing the potential for analytical errors and degradation of the analyte.

For the analysis of OPP and its intact glucose conjugate (a related form found in plants) in food samples, methodologies based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol have also been explored, followed by LC-MS/MS analysis clearsynth.com.

Table 1: LC-MS/MS Parameters for Direct this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Negative Mode | clearsynth.com |

| Parent Ion | Formate adduct [M+CHO2]- | clearsynth.com |

| Limit of Detection (LOD) | Sub-microgram per liter level in urine | nih.govresearchgate.net |

Comparative Analysis with Chemical and Enzymatic Hydrolysis Methods

Historically, the quantification of total OPP exposure was performed by measuring the free OPP aglycone after a hydrolysis step that cleaves the conjugated moieties. This involves either chemical hydrolysis (typically using strong acids) or enzymatic hydrolysis. Comparing these indirect methods with direct analysis reveals important differences in accuracy and potential biases.

A comparative study analyzing 50 human urine samples found no statistically significant difference (p-value = 0.701) in the total OPP concentrations determined by a direct LC-MS/MS method versus a method using phosphoric acid hydrolysis nih.gov. This suggests that under controlled conditions, acid hydrolysis can be effective for determining total OPP. However, chemical hydrolysis is a harsh method that can potentially degrade the target analyte or other sample components.

In contrast, a significant difference was observed when comparing the direct method to enzymatic deconjugation using a β-glucuronidase/arylsulfatase enzyme preparation nih.gov. The enzymatic method was found to underestimate the total OPP concentration, with a statistically significant p-value of 0.025 for a paired t-test nih.govresearchgate.net.

Table 2: Comparison of Analytical Methods for o-Phenylphenol Metabolites in Urine

| Analytical Method | Analyte Measured | Finding | Statistical Significance (vs. Direct) | Reference |

|---|---|---|---|---|

| Direct Analysis (LC-MS/MS) | OPP-Glucuronide, OPP-Sulfate | Baseline method for specific quantification | N/A | nih.gov |

| Phosphoric Acid Hydrolysis | Total OPP (from conjugates) | No statistically significant difference in concentration | p = 0.701 | nih.gov |

| Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) | Total OPP (from conjugates) | Statistically significant underestimation of concentration | p = 0.025 | nih.govresearchgate.net |

Evaluation of Beta-Glucuronidase/Arylsulfatase Enzyme Deconjugation

Enzymatic hydrolysis using β-glucuronidase, often in combination with arylsulfatase, is a widely used technique for cleaving glucuronide and sulfate conjugates from xenobiotics prior to analysis murdoch.edu.aunih.gov. The enzyme preparation from Helix pomatia (the Roman snail) is commonly employed due to its broad specificity for many types of β-glucuronides and sulfate esters murdoch.edu.auchemicalbook.com. The enzyme works by catalyzing the hydrolysis of the glycosidic bond, releasing the free aglycone (in this case, OPP) for subsequent quantification.

Despite its widespread use, the efficacy of enzymatic hydrolysis can be influenced by several factors, including enzyme concentration, incubation pH, and temperature uab.edu. The optimal pH for the β-glucuronidase activity from Helix pomatia is typically between 4.5 and 5.0, while the arylsulfatase activity is optimal at a pH of 6.2 mdpi.com. This difference can necessitate a compromise in pH when both activities are required simultaneously.

Studies on other phenolic compounds have indicated that the enzymatic hydrolysis process itself can negatively affect the recovery of the free-form polyphenols, suggesting that the procedure may not be an ideal analytical strategy for precise quantification uab.edu. In the specific case of OPP metabolite analysis, the use of β-glucuronidase/arylsulfatase has been shown to lead to an underestimation of exposure compared to direct analytical methods nih.govresearchgate.net. This suggests incomplete hydrolysis of the conjugates or potential degradation of the released OPP under the incubation conditions, highlighting a significant limitation of this sample preparation strategy.

Table 3: Properties of β-Glucuronidase/Arylsulfatase from Helix pomatia

| Parameter | Value/Condition | Reference |

|---|---|---|

| Source | Helix pomatia (Roman snail) | murdoch.edu.auchemicalbook.com |

| Target Substrates | β-D-glucuronides and various sulfate esters | murdoch.edu.aunih.gov |

| Optimal pH (β-Glucuronidase) | 4.5 - 5.0 | mdpi.com |

| Optimal pH (Arylsulfatase) | 6.2 | mdpi.com |

| Typical Incubation Temperature | ≥ 37°C | mdpi.com |

| Potential Limitation | Incomplete hydrolysis or analyte degradation leading to underestimation | nih.govuab.edu |

Mechanistic Research on O Phenylphenol Glucuronide S Role in Biological Deactivation Pathways

Glucuronidation as a Detoxification Pathway for o-Phenylphenol

Glucuronidation represents a critical Phase II metabolic reaction that serves as a primary pathway for the detoxification and elimination of a wide array of compounds, including the biocide o-phenylphenol (OPP). nih.govxcode.life This process involves the enzymatic conjugation of glucuronic acid to the parent compound, a reaction catalyzed by the Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) enzyme family. In the case of OPP, glucuronidation converts the lipophilic compound into o-phenylphenol glucuronide, a more water-soluble conjugate. nih.govfao.org Studies in rats have identified OPP-glucuronide as a main urinary metabolite following the administration of sodium o-phenylphenate, underscoring the significance of this pathway in the deactivation and clearance of OPP. nih.govwho.int

A fundamental outcome of glucuronidation is the substantial increase in the hydrophilicity of the target molecule. The attachment of the highly polar glucuronic acid moiety to o-phenylphenol transforms it into a more water-soluble metabolite. xcode.life This biochemical modification is essential for facilitating the body's ability to excrete the compound. The increased water solubility of this compound allows for its efficient transport in the bloodstream and subsequent elimination from the body, primarily through urine. xcode.life Research has consistently shown that after exposure to OPP, its metabolites are recovered almost entirely in the urine, with conjugates like glucuronides being the predominant form. who.intnih.gov

The conjugation of o-phenylphenol with glucuronic acid is a key detoxification step because it typically results in the formation of a biologically less active or inactive metabolite. xcode.life This process effectively neutralizes the bioactivity of the parent compound. By converting OPP into its glucuronide conjugate, the metabolic pathway limits the potential for OPP to interact with cellular targets. Furthermore, this conjugation competes with other metabolic pathways that can lead to the formation of reactive metabolites, thereby playing a crucial role in cellular protection. nih.govnih.gov

Comparative Stability and Hydrolysis of this compound

The stability of this compound, and glucuronides in general, is not absolute. The conjugate can undergo hydrolysis, a process that cleaves the glucuronic acid moiety and reverts the metabolite to its parent aglycone (o-phenylphenol). This process can be influenced by several chemical and enzymatic factors.

Several structural and environmental factors influence the stability and rate of degradation of glucuronide conjugates.

pH: The pH of the environment is a critical determinant of both chemical stability and the efficiency of enzymatic hydrolysis by β-glucuronidases. imcstips.comcerilliant.com Different β-glucuronidase enzymes exhibit optimal activity at different pH values, with some functioning best in acidic conditions (e.g., pH 4.0-5.0) and others in more neutral environments (e.g., pH 6.5-8.5). imcstips.com The rate of hydrolysis for a specific glucuronide can vary significantly with even minor shifts in pH. nih.gov For instance, the stability of Bisphenol A-monoglucuronide (BPA-G), a structurally related compound, has been shown to be compromised at neutral pH in urine at room temperature. researchgate.net

Ortho-Substitution: The position of substituents on the phenolic ring can sterically influence the formation and stability of the glucuronide bond. In o-phenylphenol, the phenyl group is in the ortho position relative to the hydroxyl group where conjugation occurs. This "crowded environment" can make the synthesis of the glucuronide more challenging. nih.gov Steric hindrance from ortho-substituents can also affect the rate of enzymatic hydrolysis, potentially making the conjugate more resistant to cleavage compared to para-substituted analogues. reddit.comchemistrysteps.com

Table 1: Factors Influencing Glucuronide Stability

| Factor | Effect on Stability/Hydrolysis | Description/Mechanism |

| pH | High | Both chemical stability and enzymatic hydrolysis are pH-dependent. Optimal pH for β-glucuronidase activity varies significantly by enzyme source and substrate. imcstips.comcerilliant.comnih.gov |

| Ortho-Substitution | Moderate | Steric hindrance from the ortho-phenyl group can make the glucuronide bond more difficult to form and potentially more resistant to enzymatic hydrolysis compared to less hindered isomers. nih.govreddit.com |

| Enzyme Source | High | β-glucuronidases from different sources (e.g., E. coli, mollusks, recombinant) have distinct substrate preferences, pH optima, and catalytic efficiencies. cerilliant.commdpi.com |

Relationship between this compound Formation and Other Metabolites

The metabolism of o-phenylphenol is complex, involving multiple competing pathways. Besides direct glucuronidation, OPP can be oxidized by cytochrome P450 enzymes to form hydroxylated metabolites, primarily phenylhydroquinone (B131500) (PHQ), which can be further oxidized to phenylbenzoquinone (PBQ). who.intnih.govnih.govnih.gov These quinone metabolites are considered reactive species. nih.govresearchgate.net

Glucuronidation plays a pivotal role in modulating the formation of these reactive metabolites. By rapidly conjugating the parent OPP, the UGT enzyme system reduces the amount of substrate available for oxidation to PHQ and PBQ. This shunting of OPP towards the glucuronidation pathway is a critical detoxification mechanism that limits the potential for cellular damage that can be initiated by the reactive quinone species. nih.gov

Furthermore, the detoxification process extends to the reactive metabolites themselves. Studies have shown that PHQ is also subject to conjugation, with 2,5-dihydroxybiphenyl-glucuronide being identified as a major urinary metabolite alongside OPP-glucuronide in rats. nih.govwho.intnih.gov This indicates a two-pronged role for glucuronidation: first, preventing the formation of reactive intermediates by conjugating the parent compound, and second, deactivating any reactive intermediates that are formed.

Research in Fischer 344 rats has revealed significant sex-based differences in these metabolic pathways. After being fed sodium o-phenylphenate, male rats were found to excrete 1.8 times more OPP-glucuronide and nearly eight times more 2,5-dihydroxybiphenyl-glucuronide than female rats. nih.govwho.intnih.gov

Table 2: Urinary Metabolites of Sodium o-Phenylphenate in Fischer 344 Rats

| Metabolite | Relative Excretion (Male vs. Female) | Role of Glucuronidation |

| This compound | Males excreted 1.8 times more than females. who.intnih.gov | Direct detoxification of the parent compound. |

| 2,5-dihydroxybiphenyl-glucuronide | Males excreted nearly 8 times more than females. who.intnih.gov | Detoxification of the reactive metabolite phenylhydroquinone (PHQ). |

| Phenylhydroquinone (PHQ) | Free PHQ was a minor metabolite. nih.gov | Precursor to PBQ; detoxified via glucuronidation. |

| Phenylbenzoquinone (PBQ) | Found in trace amounts. nih.gov | Reactive quinone metabolite. |

Advanced Research Perspectives and Future Directions in O Phenylphenol Glucuronide Studies

Development of Novel Synthetic Routes for o-Phenylphenol Glucuronide Standards

The availability of pure analytical standards is crucial for accurate quantification and toxicological studies of this compound (OPP-G). Traditional synthesis methods often face challenges, particularly during the final deprotection step of the peracylated ester intermediate, which can lead to the formation of by-products.

To address these limitations, a new methodology has been developed for the synthesis of OPP-G. This approach utilizes a key imidate intermediate and involves a two-step protocol for the hydrolysis of acetates and the methyl ester. This method has been successfully applied to prepare not only OPP-G but also its deuterated isotopomers, which are invaluable as internal standards in analytical studies. The classical approach, known as Schmidt's glucuronidation, often encounters difficulties in the final basic hydrolysis step, especially when the sugar unit is sterically hindered, as is the case with o-phenylphenol. The improved synthesis provides a more efficient and cleaner route to obtaining the necessary standards for research.

| Synthesis Step | Traditional Method Challenge | Novel Method Advantage |

| Final Hydrolysis | Formation of by-products due to ester elimination. | Mild deprotection conditions circumvent by-product formation. |

| Starting Material | Peracylated glucuronate intermediates. | Utilizes a key imidate intermediate. |

| Isotope Labeling | Not explicitly mentioned as a focus. | Successfully applied to the preparation of deuterated isotopomers. |

Application of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Advanced analytical techniques are instrumental in the comprehensive profiling of o-phenylphenol metabolites, including its glucuronide conjugate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive, accurate, and robust method for the specific measurement of OPP-G and o-phenylphenol sulfate (B86663) (OPP-S) in human urine. This direct measurement approach avoids the underestimation that can occur with enzymatic deconjugation methods using β-glucuronidase/arylsulfatase. The limits of detection achieved with LC-MS/MS allow for the quantification of these metabolites at the submicrogram per liter level.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of glucuronide metabolites. While complex, detailed 1D and 2D NMR experiments can provide unambiguous chemical shift assignments. For instance, in the 1H NMR spectrum of a related glucuronide, the presence of conformational isomers was observed, highlighting the detailed structural information that can be obtained. The development of pure shift NMR techniques, which simplify complex spectra by removing J-coupling multiplicities, further enhances the potential for metabolite identification in complex biofluids.

| Analytical Technique | Application in this compound Analysis | Key Advantages |

| LC-MS/MS | Direct quantification of OPP-G and OPP-S in urine. | High sensitivity, accuracy, and robustness; avoids underestimation from enzymatic hydrolysis. |

| NMR Spectroscopy | Structural elucidation and characterization of glucuronide conjugates. | Provides detailed structural information, including the identification of conformational isomers. |

| Pure Shift NMR | Potential for simplifying complex spectra of biofluids to aid in metabolite identification. | Improved resolution of overlapping signals. |

Computational Modeling and In Silico Approaches for Predicting Glucuronidation Pathways

Computational modeling and in silico approaches are becoming indispensable for predicting the metabolic fate of xenobiotics, including the glucuronidation of o-phenylphenol. These methods offer a rapid and cost-effective means to screen compounds and predict their metabolic pathways without the need for extensive experimental work.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop models that can predict the substrate selectivity and in vitro clearance of UGT enzymes. These models provide insights into the molecular interactions between substrates and the enzyme's active site.

Furthermore, in silico models have been developed to specifically predict the sites of glucuronidation for different functional groups, including aromatic hydroxyl groups, which are relevant to o-phenylphenol. These models use a combination of 'local' and 'global' molecular descriptors that characterize atomic reactivity, bonding strength, and physicochemical properties to predict metabolically labile sites. Machine learning and graph neural network approaches are also being employed to predict whether a molecule is a potential UGT substrate and to identify the specific sites of metabolism.

| Modeling Approach | Application in Predicting Glucuronidation | Predictive Power |

| 3D-QSAR (CoMFA/CoMSIA) | Predicts substrate selectivity and in vitro clearance of UGT enzymes. | Statistically reliable models with good predictive power. |

| Molecular Descriptor Models | Predicts specific sites of glucuronidation for functional groups. | Balanced accuracy ranging from 0.88 to 0.96 on test sets. |

| Machine Learning/Graph Neural Networks | Predicts if a molecule is a UGT substrate and identifies sites of metabolism. | High accuracy in predicting substrates and sites of metabolism. |

Investigation of Enzyme Induction and Inhibition Affecting this compound Formation

The formation of this compound is dependent on the activity of UDP-glucuronosyltransferase (UGT) enzymes, which can be influenced by induction or inhibition from other xenobiotics. Cytochrome P450 (CYP) enzymes are also involved in the initial phase I metabolism of o-phenylphenol, converting it to hydroxylated metabolites that can then undergo glucuronidation.

Drug-drug interactions are a significant concern, as the induction or inhibition of CYP and UGT enzymes can alter the metabolism and clearance of co-administered drugs. For example, certain compounds can upregulate the expression of UGT enzymes, leading to increased glucuronidation and potentially faster clearance of o-phenylphenol. Conversely, other compounds can inhibit UGT activity, leading to decreased formation of this compound and potentially higher levels of the parent compound.

Research in this area involves in vitro assays using human liver microsomes or recombinant enzymes to evaluate the potential of different compounds to induce or inhibit specific UGT and CYP isoforms. These studies are crucial for understanding the potential for altered o-phenylphenol metabolism in the presence of other chemicals.

Elucidation of Species-Specific UGT Isoform Contributions in Detail

The glucuronidation of o-phenylphenol is catalyzed by specific isoforms of the UGT enzyme superfamily, and the contribution of these isoforms can vary between species. In humans, several UGT isoforms are known to be involved in the metabolism of phenolic compounds. For instance, UGT2B7 and UGT2B15 are major isoforms responsible for the glucuronidation of 4-tert-octylphenol. Similarly, UGT2B15 has been identified as the primary enzyme for bisphenol A glucuronidation in human liver microsomes.

Studies with recombinant human UGTs have shown that multiple isoforms, including those from the UGT1A and UGT2B subfamilies, can catalyze the glucuronidation of various xenobiotics. Identifying the specific UGT isoforms responsible for o-phenylphenol glucuronidation in humans and other species is essential for accurate risk assessment. This can be achieved through reaction phenotyping assays using a panel of recombinant UGT enzymes and correlating the activity with that observed in liver microsomes from different species.

A study on rats showed a clear sex difference in the urinary metabolites of sodium o-phenylphenate, with male rats excreting significantly more 2,5-dihydroxybiphenyl glucuronide than females. This suggests sex-specific differences in the UGT enzymes responsible for metabolizing o-phenylphenol metabolites in this species.

| UGT Isoform Family | Known Substrates (Phenolic Compounds) | Potential Relevance to o-Phenylphenol |

| UGT1A | Triclosan, Bisphenol A, various flavonoids. | Likely involved in o-phenylphenol glucuronidation due to broad substrate specificity for phenols. |

| UGT2B | 4-tert-octylphenol, Bisphenol A, Morphine. | UGT2B7 and UGT2B15 are key enzymes for other phenolic compounds and are likely contributors. |

Further Research into the Environmental Fate of o-Phenylphenol Metabolites

Research has begun to elucidate the degradation pathways of o-phenylphenol in the environment. For example, a bacterial strain, Sphingomonas haloaromaticamans, has been shown to degrade o-phenylphenol, with a proposed metabolic pathway involving the formation of 2,3-dihydroxybiphenyl and benzoic acid. The fate of this compound in the environment is less understood. It is important to investigate whether this conjugate can be cleaved back to the parent compound by environmental microorganisms, potentially contributing to the environmental load of o-phenylphenol.

Future research should focus on the persistence, transformation, and potential ecological effects of this compound in different environmental compartments, such as soil and water. This will provide a more complete picture of the environmental risks associated with the use of o-phenylphenol.

Q & A

Q. How is o-phenylphenol glucuronide structurally characterized, and what analytical techniques are recommended for its identification?

this compound is a phenolic glycoside with a glucuronic acid moiety conjugated to o-phenylphenol via a β-glycosidic bond. Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the position of glucuronidation and stereochemistry. For example, -NMR can resolve the anomeric proton (δ ~5.5 ppm, doublet, J = 7–8 Hz) to confirm β-linkage, while -NMR identifies carboxylic acid carbons (~172 ppm) and aromatic ring signals . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended for detection, using fragmentation patterns (e.g., m/z 271 → 175 for glucuronide cleavage) to distinguish it from isomers .

Q. What enzymatic systems are involved in the synthesis of this compound in vivo?

Hepatic UDP-glucuronosyltransferases (UGTs), particularly UGT1A isoforms, catalyze the glucuronidation of phenolic substrates like o-phenylphenol. Studies on similar compounds (e.g., SN-38 glucuronide) show UGT1A1 and UGT1A7 as key isoforms . In vitro synthesis can be performed using human liver microsomes or recombinant UGT enzymes, with uridine-5'-diphosphoglucuronic acid (UDPGA) as a cofactor. Reaction optimization includes pH 7.4 buffers and incubation at 37°C for 1–2 hours .

Q. How can researchers quantify this compound in biological matrices, and what are common interferences?

Quantification requires solid-phase extraction (SPE) or protein precipitation (e.g., acetone) to isolate the analyte from urine or plasma. LC-MS/MS methods with deuterated internal standards (e.g., d5-o-phenylphenol glucuronide) improve accuracy. Interferences include endogenous glucuronides (e.g., p-cresol glucuronide) and phase I metabolites; these can be resolved using high-resolution mass spectrometry (HRMS) or orthogonal column chromatography (e.g., HILIC) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in UGT isoform activity reports for o-phenylphenol glucuronidation?

Contradictory UGT isoform contributions (e.g., UGT1A1 vs. UGT1A7) may arise from substrate concentration differences or inter-laboratory variability in enzyme expression systems. To resolve this, perform kinetic assays (Km, Vmax) using recombinant isoforms and validate findings with chemical inhibitors (e.g., β-estradiol for UGT1A1). Cross-reference results with in silico docking models to assess binding affinity .

Q. How can stable isotope tracers (e.g., 2H2O^2H_2O2H2O) elucidate the metabolic flux of this compound in hepatic compartments?

Administering enables tracking of gluconeogenic vs. glycogenolytic contributions to UDP-glucose, the precursor for glucuronidation. Bayesian analysis of -NMR data from urinary glucuronide (e.g., H5/H2 ratios) quantifies fractional contributions of these pathways. Note that zonation effects (periportal vs. pericentral hepatocytes) may cause discrepancies between plasma glucose and glucuronide enrichment .

Q. What methodological challenges arise in synthesizing this compound in vitro for pharmacokinetic studies?

Key challenges include protecting hydroxyl groups during glucuronyl donor coupling (e.g., trichloroacetimidate method) and avoiding lactone formation. Use tert-butyldimethylsilyl (TBDMS) protecting groups for phenolic OH and optimize reaction conditions (e.g., BF3·OEt2 catalysis). Purify via preparative HPLC with C18 columns and validate purity (>95%) by NMR and LC-MS .

Q. How do gut microbiota influence the enterohepatic recirculation of this compound, and how is this modeled experimentally?

Gut bacteria (e.g., Escherichia coli) express β-glucuronidases that hydrolyze glucuronides, releasing free o-phenylphenol for reabsorption. To model this, incubate glucuronide with fecal lysates or specific bacterial strains under anaerobic conditions (37°C, pH 6.8). Quantify hydrolysis via LC-MS and correlate with microbial β-glucuronidase activity (fluorometric assays using 4-methylumbelliferyl glucuronide) .

Methodological Considerations

Q. What protocols ensure the stability of this compound in long-term storage?

Store lyophilized samples at -80°C in argon-flushed vials to prevent oxidation. For solutions, use acidic buffers (pH 4.5) and avoid freeze-thaw cycles. Degradation is minimized at -20°C for ≤4 months, but monitor via periodic LC-MS checks for lactone formation or hydrolysis .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound?

Use competitive ELISA with structurally analogous glucuronides (e.g., phenyl-β-D-glucuronide) to assess cross-reactivity. Confirm specificity via knockout models (e.g., UGT1A-deficient hepatic cells) or in situ hybridization in tissue sections .

Data Interpretation & Troubleshooting

Q. Why might LC-MS/MS data show inconsistent glucuronide recovery in plasma vs. urine samples?

Plasma proteins (e.g., albumin) bind glucuronides, reducing recovery in acetonitrile precipitation. Use acidified methanol (0.1% formic acid) for improved extraction. Urinary glucuronides are more stable but require SPE to remove salts. Matrix effects can be corrected with isotope dilution .

Q. How to resolve discrepancies between in vitro enzyme kinetics and in vivo glucuronidation rates?

In vitro systems lack physiological factors like membrane transporters (e.g., MRP2) or competing metabolic pathways. Use perfused liver models or hepatocyte co-cultures with bile canaliculi to better mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.